1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol
Description
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol is a lipid-like compound characterized by a 12-carbon alkyl chain (dodecanol backbone) with a tertiary amine group substituted by two hydroxyethyl (-CH₂CH₂OH) moieties. This structure confers amphiphilic properties, enabling applications in drug delivery systems, particularly for nucleic acids like mRNA and siRNA. Its design aligns with lipidoids, a class of synthetic lipids optimized for biocompatibility and delivery efficiency .
Properties
CAS No. |
4193-38-8 |
|---|---|
Molecular Formula |
C16H35NO3 |
Molecular Weight |
289.45 g/mol |
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-9-10-16(20)15-17(11-13-18)12-14-19/h16,18-20H,2-15H2,1H3 |
InChI Key |
UVEXVMUTHAZSNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCO)CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Dodecan-2-ol Mesylate
Dodecan-2-ol is first converted into its mesylate derivative by reacting with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. The reaction proceeds at 0–5°C to minimize side reactions:
$$
\text{Dodecan-2-ol} + \text{MsCl} \xrightarrow{\text{Et}3\text{N}, \text{CH}2\text{Cl}_2} \text{Dodecan-2-yl mesylate} + \text{HCl}
$$
This intermediate is isolated via aqueous workup and purified by recrystallization.
Amine Substitution with Bis(2-hydroxyethyl)amine
The mesylate intermediate undergoes nucleophilic substitution with bis(2-hydroxyethyl)amine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Sodium methoxide (28% w/w) is added to deprotonate the amine, enhancing its nucleophilicity. The reaction is conducted at 50–60°C for 5–6 hours, yielding the target compound after cooling to 15°C and isolating via centrifugation:
$$
\text{Dodecan-2-yl mesylate} + \text{HN(CH}2\text{CH}2\text{OH)}_2 \xrightarrow{\text{NaOMe, DMF}} \text{this compound}
$$
Key Parameters:
- Solvent: DMF improves solubility and reaction homogeneity.
- Temperature: Elevated temperatures (50–60°C) accelerate substitution but require careful control to avoid decomposition.
- Yield: 75–80% after purification by boiling in water and drying.
Reductive Amination of Dodecan-2-one
An alternative route employs reductive amination, bypassing the need for halogenated intermediates.
Condensation of Dodecan-2-one with Bis(2-hydroxyethyl)amine
Dodecan-2-one is reacted with bis(2-hydroxyethyl)amine in the presence of a dehydrating agent such as molecular sieves. The imine intermediate forms under reflux in toluene:
$$
\text{Dodecan-2-one} + \text{HN(CH}2\text{CH}2\text{OH)}2 \rightleftharpoons \text{Imine intermediate} + \text{H}2\text{O}
$$
Reduction with Sodium Borohydride
The imine is reduced using sodium borohydride (NaBH₄) in methanol at 0°C. The reaction is quenched with acetic acid, and the product is extracted with ethyl acetate:
$$
\text{Imine intermediate} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{this compound}
$$
Advantages:
- Avoids harsh conditions associated with mesylation.
- Yield: 65–70%, with purity >90% after column chromatography.
One-Pot Synthesis Using Phosphonate Esters
A patent-derived methodology (CN102977628A) for structurally related compounds suggests adapting phosphonate ester chemistry for this synthesis.
Reaction of Diethyl Cyanobenzyl Phosphonate with p-Phthalaldehyde
While originally designed for fluorescent brighteners, this method can be modified by replacing p-phthalaldehyde with dodecan-2-ol derivatives. The phosphonate ester acts as a coupling agent, facilitating C–N bond formation. Sodium methoxide (28% w/w) is added dropwise over 5 hours at 20°C, followed by 3 hours of insulation.
Optimization Notes:
- Additives: Glacial acetic acid (10 kg per 350 kg substrate) improves reaction efficiency by stabilizing intermediates.
- Scalability: Demonstrated at pilot scale (400 kg batches) with consistent yields of 78–82%.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–80% | >95% | Moderate | High |
| Reductive Amination | 65–70% | 90–95% | Low | Moderate |
| One-Pot Phosphonate | 78–82% | >90% | High | High |
Key Insights:
- Nucleophilic substitution is preferred for industrial-scale production due to its robustness and higher yields.
- Reductive amination offers a greener profile but requires chromatographic purification, limiting scalability.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of dodecanone or dodecanal.
Reduction: Formation of simpler alcohols or amines.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in organic synthesis and as a stabilizer for emulsions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. It interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lipidoids with Varied Alkyl and Hydroxyalkyl Chains
- C12-200 (1,1′-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol)) Structural Differences: Features hydroxydodecyl (-(CH₂)₁₁OH) groups instead of hydroxyethyl. The longer alkyl chains increase hydrophobicity, enhancing membrane integration and LNP stability. Performance: Demonstrates superior mRNA delivery efficacy due to optimized lipid packing and endosomal escape capabilities. Used in preclinical mRNA vaccine studies . Applications: Preferred for systemic RNA delivery to hepatocytes and endothelial cells at lower doses compared to early lipidoids like 98N12-5 .
- cKK-E12 (3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione) Core Structure: Incorporates a piperazine-2,5-dione core, enabling pH-dependent ionization for improved endosomal release. Modifications: Replacement of hydroxydodecyl chains with unsaturated alkenyl groups (e.g., OF-02) enhances mRNA delivery by 2–3-fold in cancer immunotherapy models .
Hydroxyethylamino Alcohols with Shorter Alkyl Chains
- 1-[Bis(2-hydroxyethyl)amino]-2-propanol (CAS 6712-98-7) Structural Differences: Shorter propanol backbone (3 carbons vs. 12 carbons) reduces hydrophobic interactions, limiting utility in LNPs. Applications: Primarily used as a chemical intermediate or polymer additive due to high water solubility (logP ≈ -1.2) .
- HAD (1-(bis(2-hydroxyethyl)amino)anthracene-9,10-dione) Functionalization: Anthraquinone core provides UV/Vis absorbance (λₘₐₓ = 502 nm), enabling use in colored polyurethane synthesis. Demonstrates how hydroxyethylamino groups enhance polymer compatibility .
Physicochemical and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
